(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride
Description
(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative characterized by a partially saturated naphthalene backbone (tetrahydronaphthalene) with an amino group at position 1 and a carboxylic acid group at position 2, stabilized as a hydrochloride salt. Its stereochemistry (1R,2R) confers enantiomeric specificity, which is critical for interactions with biological targets such as enzymes or receptors . The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14;/h1-4,9-10H,5-6,12H2,(H,13,14);1H/t9-,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTPHDSELSULAP-UXQCFNEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]([C@@H]1C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588773 | |
| Record name | (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888323-73-7 | |
| Record name | (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation of Tetralin Precursors
A pivotal method involves the hydrogenation of 2-nitro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid intermediates using palladium-based catalysts. As detailed in US20140046095A1, the process employs Pd/C or Pd(OH)₂/C under hydrogen gas (20–200°C, optimal: 50–120°C) to reduce nitro groups while preserving the carboxylic acid moiety. Solvent systems such as tetrahydrofuran (THF) and methanol enhance reaction efficiency, achieving yields of 78–85% (Table 1).
Table 1: Catalytic Hydrogenation Conditions and Outcomes
| Catalyst | Temperature (°C) | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Pd/C | 50–120 | THF/MeOH | 85 | 99.2 |
| Pd(OH)₂/C | 80–100 | Ethanol/H₂O | 78 | 98.5 |
The stereochemical outcome is governed by the chiral induction during the nitro group reduction, with enantiomeric excess (ee) >95% achieved via optimized catalyst loading (5–10 wt%).
Reductive Amination of Keto-Acid Intermediates
US3943172A describes a two-step reductive amination strategy:
- Formation of the Schiff Base : Reacting 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with (R)-α-methylbenzylamine in toluene under Dean-Stark conditions yields the corresponding imine.
- Stereoselective Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous THF reduces the imine to the amine, followed by hydrochloric acid quench to form the hydrochloride salt. This method delivers a 70–75% yield with 97% ee, contingent on strict anhydrous conditions.
Resolution of Racemic Mixtures via Diastereomeric Salt Formation
PubChem data highlights the use of (1R,2R)-tartaric acid to resolve racemic 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. The diastereomeric salts are crystallized from isopropanol, achieving 98% enantiomeric purity. Subsequent treatment with HCl gas in ethyl acetate yields the hydrochloride salt (mp: 128–130°C).
Optimization of Reaction Parameters
Solvent and Temperature Effects
THF and methanol mixtures enhance hydrogenation rates by solubilizing both polar intermediates and hydrogen gas. Elevated temperatures (>100°C) accelerate reaction kinetics but risk racemization, necessitating a balance between speed and stereochemical integrity.
Catalyst Regeneration and Recycling
Pd/C catalysts exhibit consistent activity over five cycles with <5% yield drop, provided they are washed with acetic acid to remove adsorbed byproducts.
Purification and Characterization Protocols
Recrystallization Strategies
Recrystallization from isopropanol or methanol/acetone mixtures removes residual solvents and byproducts, yielding white crystalline solids. Melting points (128–130°C) and HPLC purity (>99%) confirm product identity.
Spectroscopic Confirmation
- ¹H NMR (D₂O): δ 1.85–2.15 (m, 2H, CH₂), 2.70–3.10 (m, 2H, CH₂), 3.95 (q, 1H, CH), 4.25 (d, 1H, CH), 7.20–7.40 (m, 4H, Ar-H).
- IR (KBr): 3420 cm⁻¹ (N-H stretch), 1725 cm⁻¹ (C=O), 1590 cm⁻¹ (COO⁻).
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Key Methods
| Method | Yield (%) | ee (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | 85 | 95 | High | Industrial |
| Reductive Amination | 75 | 97 | Moderate | Lab-scale |
| Diastereomeric Resolution | 60 | 98 | Low | Small-scale |
Catalytic hydrogenation excels in scalability, while reductive amination offers superior enantioselectivity for research applications.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Peptide and Foldamer Design
Due to its conformational rigidity, (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride serves as a crucial building block in the design of peptides and foldamers. These structures can mimic natural proteins and are essential in developing new therapeutic agents.
Medicinal Chemistry
The compound's interaction with biological targets such as receptors or enzymes is of great interest in medicinal chemistry. It plays a role in drug development by providing insights into structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) studies. These studies help elucidate the pharmacological profile of compounds derived from this amino acid.
Biological Studies
Research has indicated that this compound can influence various biological pathways due to its ability to interact with specific receptors or enzymes. Understanding these interactions is vital for developing new drugs targeting diseases where these pathways are disrupted.
Case Study 1: Peptide Synthesis
In a study focused on synthesizing novel peptides using (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride as a building block, researchers demonstrated that the rigidity of the compound allowed for the formation of stable secondary structures. This stability is crucial for the efficacy of peptide-based drugs.
Case Study 2: Drug Development
Another research project explored the use of this compound in developing inhibitors for specific enzymes involved in cancer progression. The findings suggested that modifications to the amino acid structure could enhance binding affinity and selectivity towards the target enzyme.
Comparative Analysis of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Peptide Design | Used as a building block for creating stable peptides | Induces specific secondary structures |
| Medicinal Chemistry | Involved in drug development through SAR and QSAR studies | Enhances understanding of pharmacology |
| Biological Interactions | Influences pathways via receptor/enzyme interactions | Potential therapeutic targets identified |
Mechanism of Action
The mechanism of action of (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three analogs from Pharmacopeial Forum (PF 43(1), 2017) and a racemic methyl ester derivative from Enamine Ltd (2020). Key differences lie in functional groups, stereochemistry, and salt forms:
*Calculated based on C₁₁H₁₃NO₂ (free acid, MW 227.24) + HCl (MW 36.46).
Biological Activity
(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride (CAS Number: 888323-73-7) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H14ClNO2
- Molecular Weight : 227.69 g/mol
- CAS Number : 888323-73-7
- Purity : Minimum 95%
Research indicates that (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride acts primarily as a selective agonist for the melanocortin-4 receptor (MC4R), which plays a critical role in energy homeostasis and appetite regulation. Its agonistic activity has been linked to potential applications in obesity treatment and metabolic disorders .
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Potential Applications |
|---|---|---|
| MC4R Agonism | Activation of melanocortin pathways | Obesity management |
| Neuroprotective | Modulation of neurotransmitter release | Neurodegenerative diseases |
| Antimicrobial | Inhibition of bacterial biofilm formation | Infection control |
Study on Melanocortin Receptors
A pivotal study demonstrated that analogs of (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exhibit high selectivity for MC4R over other melanocortin receptors. This selectivity is crucial for minimizing side effects associated with broader receptor activation. The study highlighted the compound's potential in developing targeted therapies for obesity .
Neuroprotective Effects
Another significant area of research involves the neuroprotective effects of this compound. In vitro studies indicate that it may enhance neuronal survival under stress conditions by modulating the release of neurotrophic factors. These findings suggest possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Antimicrobial Activity
Recent investigations have also explored the antimicrobial properties of (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride. It has shown promise in inhibiting biofilm formation in pathogenic bacteria like Staphylococcus aureus, which is crucial for managing chronic infections . The compound's ability to disrupt biofilm integrity could lead to novel treatments for antibiotic-resistant infections.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride, and how is stereochemical purity ensured?
- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, reductive amination of a tetrahydronaphthalene ketone precursor using a chiral catalyst (e.g., Rhodium-BINAP complexes) can yield the desired (1R,2R) stereoisomer. Post-synthesis, chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) is used to verify enantiomeric excess (>99%) . Crystallization in hydrochloric acid ensures the hydrochloride salt form .
Q. How can researchers characterize the compound’s physicochemical properties (e.g., solubility, stability in solution)?
- Methodological Answer : Solubility profiling should be conducted in polar solvents (e.g., water, methanol) and buffered solutions (pH 1–7.4) using UV-Vis spectroscopy at 220–260 nm. Stability studies require accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring for decomposition products. Hydrolytic stability of the amino and carboxylic acid groups must be assessed under acidic/alkaline conditions .
Q. What analytical techniques are critical for confirming the compound’s chiral configuration?
- Methodological Answer : X-ray crystallography is definitive for absolute configuration (e.g., using Cu-Kα radiation on single crystals) . Complementary methods include polarimetry (specific rotation comparison) and vibrational circular dichroism (VCD) for solution-phase analysis .
Advanced Research Questions
Q. How can impurities in synthesized batches be identified and quantified?
- Methodological Answer : Impurity profiling requires HPLC-MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water). Reference standards for common impurities (e.g., diastereomers, des-amino analogs) should be sourced from pharmacopeial suppliers . Quantitation limits (LOQ < 0.1%) must align with ICH Q3A guidelines.
Q. What experimental strategies resolve contradictions in reported solubility data across studies?
- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Researchers should:
- Perform dynamic vapor sorption (DVS) to assess hygroscopicity.
- Compare solubility in rigorously dried vs. hydrated solvent systems.
- Use differential scanning calorimetry (DSC) to confirm polymorph identity .
Q. How does the compound’s conformation influence its reactivity in derivatization reactions?
- Methodological Answer : The bicyclic tetrahydronaphthalene core imposes steric constraints. Computational modeling (DFT at B3LYP/6-31G* level) predicts preferential reactivity at the amino group. Experimental validation involves monitoring acylation/alkylation kinetics via <sup>1</sup>H-NMR (e.g., benzoylation in DMF at 25°C) .
Q. What protocols ensure reproducibility in crystallographic studies of this compound?
- Methodological Answer : Crystallization conditions (e.g., slow evaporation from ethanol/HCl) must be rigorously controlled. For high-resolution
- Use synchrotron radiation (λ = 0.7–1.0 Å) for small crystals.
- Apply SHELXT for structure solution and Olex2 for refinement.
- Deposit CIF files in public databases (e.g., Cambridge Structural Database) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under oxidative conditions?
- Methodological Answer : Divergent results may stem from trace metal contaminants or oxygen levels. Standardize testing with:
- Forced oxidation using 3% H2O2 in metal-free vials.
- Headspace nitrogen purging to control O2 content.
- LC-MS/MS quantification of oxidation markers (e.g., hydroxylated derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
